
4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with two methoxy groups, four methyl groups, and two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-dimethoxy-2,2’,6,6’-tetramethylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl.
Oxidation: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl: Contains carboxylic acid groups, which can significantly alter its solubility and reactivity.
Uniqueness
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure
Eigenschaften
CAS-Nummer |
821799-18-2 |
|---|---|
Molekularformel |
C18H20N2O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-methoxy-4-(4-methoxy-2,6-dimethyl-3-nitrophenyl)-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C18H20N2O6/c1-9-7-13(25-5)17(19(21)22)11(3)15(9)16-10(2)8-14(26-6)18(12(16)4)20(23)24/h7-8H,1-6H3 |
InChI-Schlüssel |
WKUUITYTLWTGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)OC)[N+](=O)[O-])C)C)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


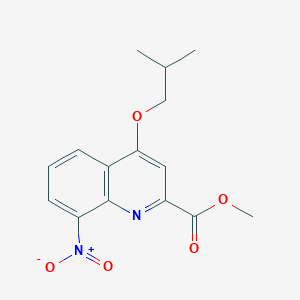
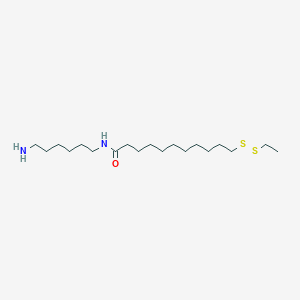

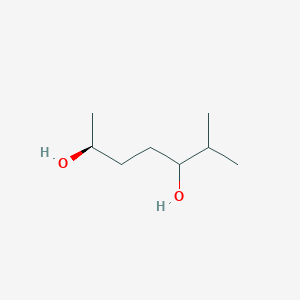

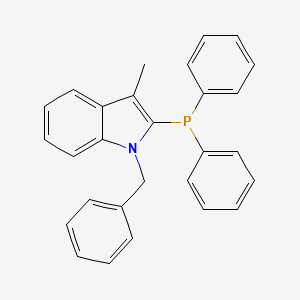
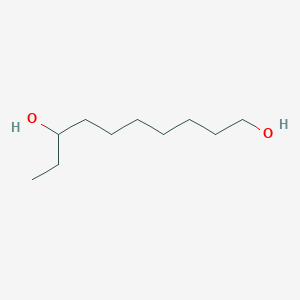
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
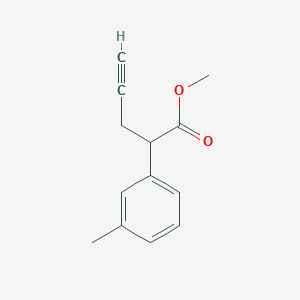

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
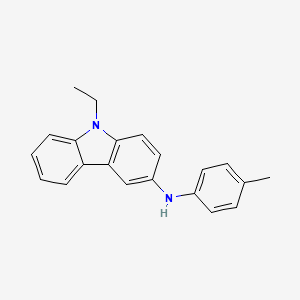
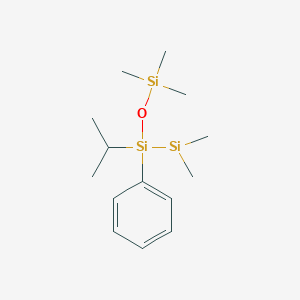
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
